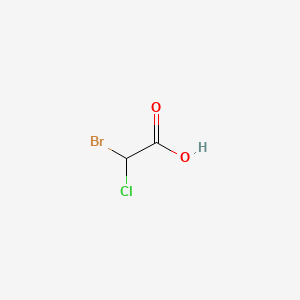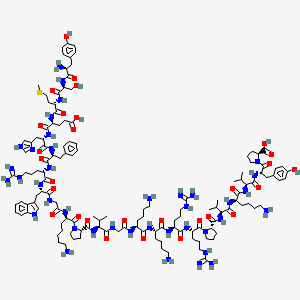
溴氯乙酸
描述
Bromochloroacetic acid, also known as bromochloroethanoic acid, is a chemical compound with the formula BrCH(Cl)COOH . It is a type of halogenated fatty acid and is considered a subclass of this group . The molecular weight of Bromochloroacetic acid is approximately 171.893 daltons .
Molecular Structure Analysis
The chemical formula of Bromochloroacetic acid is C₂H₂BrClO₂ . It has a canonical SMILES representation of C(C(=O)O)(Cl)Br .
Physical And Chemical Properties Analysis
Bromochloroacetic acid is a low-melting (27.5-31.5°C), hygroscopic crystalline solid . It has a refractive index of 1.51 , a boiling point of 210-212 °C , and a density of 1.985 g/mL at 25 °C .
科学研究应用
Water Disinfection Byproduct
Bromochloroacetic acid is a byproduct formed during the disinfection of water that contains bromide ions and organic matter . It’s a low-melting (27.5-31.5°C), hygroscopic crystalline solid .
Analytical Chemistry
In analytical chemistry, bromochloroacetic acid is used as a standard for the determination of haloacetic acids in drinking water . This is important because long-term ingestion of haloacetic acids may pose health risks, including the potential to cause cancer .
Research Chemical
Bromochloroacetic acid is used as a research chemical in various scientific studies . It’s a monocarboxylic acid where one of the methyl hydrogens in acetic acid is replaced by bromine and another by chlorine .
Ion Chromatography
Bromochloroacetic acid is used in ion chromatography, a process that separates ions and polar molecules based on their affinity to the ion exchanger . It can be determined in drinking water using an ion chromatography system coupled with a single quadrupole mass spectrometer .
Environmental Monitoring
Due to its formation as a byproduct in water disinfection, monitoring the levels of bromochloroacetic acid in drinking water is crucial for environmental safety . It’s one of the nine species of haloacetic acids that contain chlorine and/or bromine .
Industrial Applications
While not directly an application of bromochloroacetic acid, its presence can indicate the use of certain disinfectants such as chlorine, chlorine dioxide, chloramine, and ozone . These disinfectants can react with naturally occurring material in the water to form bromochloroacetic acid .
安全和危害
Bromochloroacetic acid is classified as a skin corrosive substance . It can cause serious eye damage, skin irritation, and severe skin burns . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of exposure, immediate medical attention is advised .
未来方向
Haloacetic acids, including Bromochloroacetic acid, are a public health concern due to their cytotoxicity and carcinogenicity . They are formed as by-products during water disinfection and are prevalent in chlorinated water . Future research is needed to provide more data for the assessment and regulation of these compounds, and more efforts are required for understanding their underlying mechanisms .
属性
IUPAC Name |
2-bromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024642 | |
| Record name | Bromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline compound; [PubChem] | |
| Record name | Bromochloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21998 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
230 °F (110 °C): closed cup | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.9848 g/cu cm at 31 °C | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bromochloroacetic acid | |
CAS RN |
5589-96-8, 68238-35-7, 69430-36-0 | |
| Record name | Bromochloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keratins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Keratins, hydrolyzates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Keratins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromochloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MZ37Y51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Bromochloroacetic acid formed?
A: Bromochloroacetic acid (BCAA) forms during water disinfection when chlorine reacts with naturally occurring organic matter in the presence of bromide ions. [, , ] This process often occurs in surface water sources treated for drinking water. []
Q2: What is the molecular formula and weight of BCAA?
A: BCAA's molecular formula is C2H2BrClO2, and its relative molecular mass is 173.39. []
Q3: What are the solubility properties of BCAA?
A: BCAA readily dissolves in water and methanol. [] In solutions with a pH higher than 6, BCAA predominantly exists as the dissociated carboxylate anion, bromochloroacetate. []
Q4: Is there spectroscopic data available for BCAA?
A: Yes, research provides infrared and magnetic resonance spectra (proton and C-13) for BCAA. []
Q5: How does BCAA impact living organisms?
A: Studies show that BCAA can negatively affect both animals and cells. In male rats, BCAA exposure through drinking water led to the development of mesothelioma, while females experienced multiple fibroadenomas of the mammary gland. Both sexes exhibited adenomas of the large intestine. [] Liver cancer was observed in both male and female mice exposed to BCAA. []
Q6: What specific cellular processes are affected by BCAA?
A: BCAA can trigger apoptosis (programmed cell death) in embryos, particularly in the developing brain (prosencephalon). [] This effect on cell death is not solely attributed to protein kinase C (PKC) inhibition. [] Additionally, BCAA can disrupt spermatogenesis and negatively impact sperm quality and fertility in male rats. [, , , ]
Q7: Are there specific biomarkers associated with BCAA exposure?
A: Research points to sperm membrane protein SP22 as a potential biomarker for BCAA-induced fertility issues. [, , ] Urinary monochloroacetic acid (MCAA) and trichloroacetic acid (TCAA) also show promise as biomarkers for HAA exposure. []
Q8: How does BCAA compare to other haloacetic acids in terms of toxicity?
A: Iodinated haloacetic acids generally exhibit higher cytotoxicity and genotoxicity compared to brominated HAAs, followed by chlorinated HAAs. [] Within brominated HAAs, BCAA tends to be less toxic than dibromoacetic acid (DBAA). []
Q9: How prevalent is BCAA in the environment?
A: BCAA is commonly detected in drinking water treated with chlorine. [, , , ] Studies have also identified BCAA in Tokyo Bay, likely originating from wastewater discharge. []
Q10: What methods are used to remove BCAA from water?
A: Effective methods for BCAA removal include UV/H2O2 treatment followed by slow sand filtration. [] Coagulation using polyaluminum chloride (PACl) can also remove BCAA precursors from reclaimed water. []
Q11: What analytical methods are used to detect and quantify BCAA?
A11: Several methods are available for BCAA analysis, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















